

SCR7 cytotoxicity in cancer cell lines

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Compound Focus: SCR7

CAS No.: 1533426-72-0

Cat. No.: S548258

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SCR7 Cytotoxicity Profile

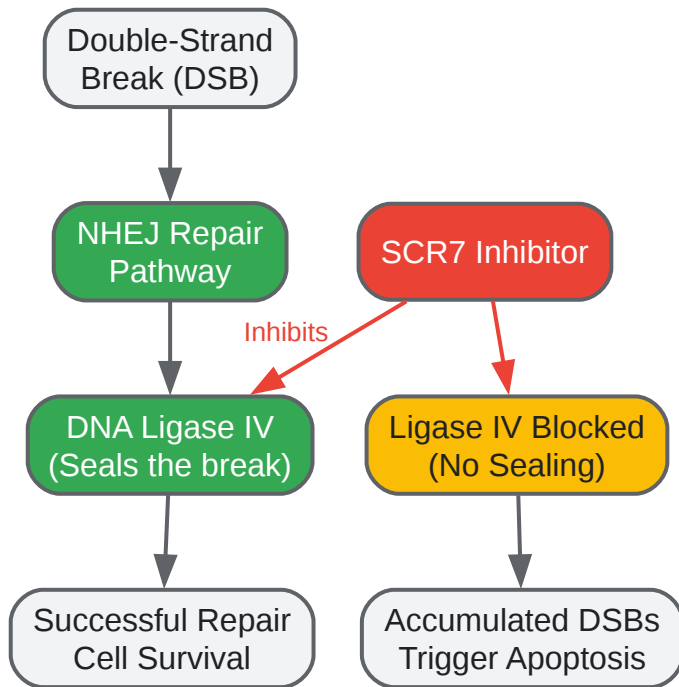
Cancer Cell Line	IC ₅₀ (μM)	Assay Method	Key Findings
T47D (Breast Cancer)	8.5	MTT / Trypan Blue	Highest sensitivity observed [1]
HT1080 (Fibrosarcoma)	10	MTT / Trypan Blue	High sensitivity [1]
A549 (Lung Cancer)	34	MTT / Trypan Blue	Moderate sensitivity [1]
MCF7 (Breast Cancer)	40	MTT / Trypan Blue	Moderate sensitivity [1]
HeLa (Cervical Cancer)	44	MTT / Trypan Blue	Moderate sensitivity [1]
Nalm6 (Leukemia)	50	MTT / Trypan Blue	Moderate sensitivity [1]
A2780 (Ovarian Cancer)	120	MTT / Trypan Blue	Lower sensitivity [1]

Mechanism of Action

SCR7 exerts its cytotoxic effect by specifically targeting the final step of the NHEJ pathway [1]. It binds to the DNA binding domain of DNA Ligase IV, preventing it from sealing double-strand breaks (DSBs) [2]. In cancer cells where the alternative repair pathway, Homologous Recombination (HR), is often impaired, this

inhibition leads to an accumulation of unrepaired DNA damage, triggering **apoptosis** (programmed cell death) [2].

The following diagram illustrates this core mechanism and the resulting cellular fate.



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SCR7 inhibits DNA Ligase IV to block NHEJ repair and induce apoptosis.

Experimental Protocols

For researchers looking to replicate these findings, here are summaries of the key *in vitro* and *in vivo* protocols from the literature.

In Vitro Cell Proliferation Assay (MTT/Trypan Blue)

This method is used to determine the IC₅₀ values of **SCR7** [1].

- **Cell Lines:** MCF7, HeLa, A549, HT1080, A2780, T47D, Nalm6, among others.

- **SCR7 Preparation:** **SCR7** is dissolved in DMSO to create a 10 mM stock solution, which is then diluted in cell culture medium to working concentrations (e.g., 10, 50, 100, 250 μ M).
- **Procedure:**
 - Plate cells and allow them to adhere.
 - Treat cells with **SCR7** at various concentrations for 24 or 48 hours.
 - Perform MTT assay by adding MTT reagent and incubating to allow formazan crystal formation.
 - Solubilize crystals and measure absorbance at 570 nm.
 - Alternatively, use trypan blue exclusion to count viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control (DMSO-treated) group and determine the IC₅₀ value.

In Vivo Tumor Model Study

These protocols evaluate **SCR7**'s efficacy in live animal models [1].

- **Animal Models:** BALB/c mice implanted with breast adenocarcinoma or Dalton's Lymphoma (DLA) cells.
- **SCR7 Formulation & Administration:**
 - **Intramuscular (i.m.):** 10 mg/kg in an appropriate vehicle.
 - **Intraperitoneal (i.p.):** 20 mg/kg.
- **Treatment & Analysis:**
 - Monitor tumor volume over time in **SCR7**-treated groups versus control groups.
 - Record animal survival to calculate the increase in lifespan.
 - **SCR7** can be administered in combination with radio- or chemotherapy (e.g., VP-16) to study synergistic effects [1].

Research Context and Refinements

- **SCR7 as a Research Tool:** The cytotoxicity of **SCR7** is leveraged in biotechnology to improve the efficiency of CRISPR/Cas9 genome editing. By inhibiting the error-prone NHEJ pathway, it can increase the frequency of precise Homology-Directed Repair (HDR) by up to **19-fold** [1].
- **Evolution to SCR130:** It's important to note that subsequent research has led to the development of **SCR7** derivatives. **SCR130** has been reported as a more promising and specific Ligase IV inhibitor in recent studies [3]. However, one 2025 study noted that the radiosensitizing effects of SCR130 in head and neck squamous cell carcinoma were "limited and highly cell line specific," suggesting that the therapeutic window and efficacy may vary considerably [3].

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References

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2. An Inhibitor of Nonhomologous End-Joining Abrogates ... [sciencedirect.com]
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